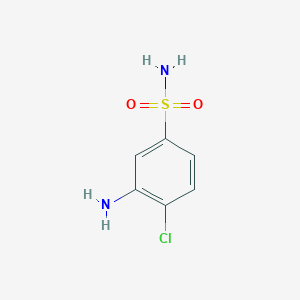

3-Amino-4-chlorobenzenesulfonamide

Beschreibung

Significance within Sulfonamide Chemistry Research

The significance of 3-Amino-4-chlorobenzenesulfonamide in sulfonamide chemistry research lies in its role as a versatile synthetic intermediate. The presence of multiple reactive sites—the amino group, the aromatic ring, and the sulfonamide moiety—allows for a variety of chemical modifications. This adaptability enables chemists to design and synthesize a diverse range of novel sulfonamide derivatives. These derivatives are then studied for their potential biological activities and other chemical properties. For instance, the amino group can be readily modified to form Schiff bases, amides, or other functional groups, leading to new classes of compounds with unique structural features. mdpi.com

Historical Context of Sulfonamide Derivatives in Medicinal Chemistry

The story of sulfonamide derivatives in medicinal chemistry is a pivotal one. It began in the 1930s with the discovery of Prontosil, the first broadly effective antibacterial to be used systemically. wikipedia.org This breakthrough, which earned Gerhard Domagk a Nobel Prize, revealed that the in vivo breakdown of the dye Prontosil produced sulfanilamide (B372717), the active antibacterial agent. researchgate.net This discovery opened the floodgates for the synthesis of thousands of sulfanilamide derivatives, leading to the development of a major class of therapeutic agents known as "sulfa drugs." wikipedia.org These drugs were instrumental in treating various bacterial infections before the widespread availability of penicillin. researchgate.net Over the decades, the applications of sulfonamides have expanded beyond their antibacterial origins to include treatments for a range of conditions. researchgate.netopenaccesspub.org

Scope and Research Imperatives for this compound

The research imperatives for this compound are primarily centered on its utility in synthetic and medicinal chemistry. Key areas of investigation include:

Synthesis of Novel Derivatives: A primary focus is the use of this compound as a scaffold to create new and diverse chemical entities. This involves exploring various chemical reactions to modify its structure and introduce new functionalities.

Exploration of Biological Activity: Researchers are interested in synthesizing derivatives and screening them for a wide range of biological activities. This includes, but is not limited to, potential applications as enzyme inhibitors. For example, derivatives of the related compound 3-amino-4-hydroxybenzenesulfonamide (B74053) have been studied for their interaction with carbonic anhydrases. mdpi.comnih.gov

Development of New Synthetic Methodologies: The compound can also serve as a model system for developing new and more efficient synthetic methods in organic chemistry.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O₂S | nih.govsigmaaldrich.com |

| Molecular Weight | 206.65 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 29092-34-0 | nih.govsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWCPLBCWJUCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183338 | |

| Record name | 3-Amino-4-chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29092-34-0 | |

| Record name | 3-Amino-4-chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29092-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-chlorobenzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029092340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29092-34-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Chlorobenzenesulfonamide

Established Synthetic Routes for 3-Amino-4-chlorobenzenesulfonamide

The synthesis of this compound can be achieved through several established chemical pathways. These routes typically involve the sequential introduction and modification of functional groups on a benzene (B151609) ring precursor.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) on a highly substituted benzene ring to yield the final product in one step is not a commonly cited primary route, this reaction class is fundamental in the synthesis of key intermediates. For instance, the synthesis of precursors often involves the displacement of a halide or other leaving group by an amine or ammonia (B1221849). The reactivity of the aromatic ring is typically enhanced by the presence of strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.

Nitration and Reduction Approaches

A prevalent and well-documented strategy for the synthesis of this compound involves the nitration of a chlorinated benzene derivative, followed by the introduction of the sulfonamide group and subsequent reduction of the nitro group. A common starting material for this multi-step synthesis is 2-chloronitrobenzene.

The key intermediate, 4-chloro-3-nitrobenzenesulfonamide, is synthesized from 2-chloronitrobenzene. nih.gov This process involves two main steps:

Chlorosulfonation: 2-chloronitrobenzene is reacted with chlorosulfonic acid. This electrophilic aromatic substitution introduces a sulfonyl chloride group (-SO₂Cl) onto the benzene ring, primarily at the position para to the chlorine atom, yielding 4-chloro-3-nitrobenzenesulfonyl chloride. nih.gov

Amination: The resulting sulfonyl chloride is then treated with ammonia (e.g., aqueous ammonia) to convert the sulfonyl chloride group into a sulfonamide group (-SO₂NH₂), affording 4-chloro-3-nitrobenzenesulfonamide. nih.gov

The final step is the selective reduction of the nitro group to an amino group. Various reducing agents can be employed for this transformation, such as tin (Sn) in the presence of hydrochloric acid (HCl), iron (Fe) in acetic acid, or catalytic hydrogenation. nih.govchemicalbook.com This reduction yields the final product, this compound. A patent for a related compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, describes the reduction of the corresponding nitro precursor using zinc metal in a sodium hydroxide (B78521) solution at 70-80°C. nih.gov

Table 1: Synthesis of the Precursor 4-Chloro-3-nitrobenzenesulfonamide nih.gov

| Step | Reactant | Reagent(s) | Key Conditions | Product |

|---|---|---|---|---|

| 1. Chlorosulfonation | 2-Chloronitrobenzene | Chlorosulfonic acid | Heat to 100°C for 6 hours, then stir at ambient temperature for 12 hours. | 4-Chloro-3-nitrobenzenesulfonyl chloride |

| 2. Amination | 4-Chloro-3-nitrobenzenesulfonyl chloride | Aqueous ammonia | Stir at -10°C for 3 hours, then warm to 23°C and stir for 2 hours. | 4-Chloro-3-nitrobenzenesulfonamide |

Diazotization and Coupling Reactions

Diazotization reactions involve the treatment of a primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. researchgate.net These salts are versatile intermediates that can undergo various coupling reactions. researchgate.netnsf.gov

While the amino group of this compound can be diazotized to participate in subsequent reactions like azo coupling to form dyes, this method is generally not employed for the primary synthesis of the title compound itself. The more established route involves the reduction of a nitro-substituted precursor as described previously. Theoretically, a precursor molecule could be functionalized via a diazonium coupling reaction, but this is less common in practice for this specific target.

Derivatization Strategies of this compound

The presence of both a primary amino group and a primary sulfonamide group allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of related molecules.

N-Substitution Reactions

Both the aromatic amino group and the sulfonamide nitrogen are nucleophilic and can undergo substitution reactions. The relative reactivity can be controlled by the choice of reagents and reaction conditions.

N-alkylation and N-aralkylation introduce alkyl and aralkyl (e.g., benzyl) groups, respectively, onto a nitrogen atom. In the case of this compound, substitution can occur at the aromatic amine (N3 position) or the sulfonamide nitrogen (NS).

While specific literature detailing the N-alkylation of this compound is sparse, extensive research on the derivatization of the closely related 4-chlorobenzenesulfonamide (B1664158) provides a clear precedent for these transformations. researchgate.net These studies demonstrate that the sulfonamide nitrogen can be effectively alkylated and aralkylated. The general procedure involves deprotonating the sulfonamide with a strong base, such as sodium hydride (NaH), in an aprotic solvent like N,N-dimethylformamide (DMF), followed by the addition of an alkyl or aralkyl halide (e.g., ethyl iodide, benzyl (B1604629) chloride). researchgate.netnsf.gov This method leads to N-substituted and N,N-disubstituted sulfonamides. researchgate.net

The following table, adapted from studies on related N-substituted-4-chlorobenzenesulfonamides, illustrates the types of derivatives that can be synthesized using this methodology. researchgate.net

Table 2: Examples of N-Alkylation and N-Aralkylation of Substituted 4-Chlorobenzenesulfonamides researchgate.net

| Starting Sulfonamide | Alkylating/Aralkylating Agent | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| N-Cyclohexyl-4-chlorobenzenesulfonamide | Ethyl iodide | NaH / DMF | N-Cyclohexyl-N-ethyl-4-chlorobenzenesulfonamide | 85 |

| N-Cyclohexyl-4-chlorobenzenesulfonamide | Benzyl chloride | NaH / DMF | N-Cyclohexyl-N-benzyl-4-chlorobenzenesulfonamide | 82 |

| N-(2-methylphenyl)-4-chlorobenzenesulfonamide | Ethyl iodide | NaH / DMF | N-Ethyl-N-(2-methylphenyl)-4-chlorobenzenesulfonamide | 88 |

| N-(2-methylphenyl)-4-chlorobenzenesulfonamide | Benzyl chloride | NaH / DMF | N-Benzyl-N-(2-methylphenyl)-4-chlorobenzenesulfonamide | 90 |

| N-(4-methoxyphenyl)-4-chlorobenzenesulfonamide | Ethyl iodide | NaH / DMF | N-Ethyl-N-(4-methoxyphenyl)-4-chlorobenzenesulfonamide | 85 |

| N-(4-methoxyphenyl)-4-chlorobenzenesulfonamide | Benzyl chloride | NaH / DMF | N-Benzyl-N-(4-methoxyphenyl)-4-chlorobenzenesulfonamide | 87 |

Formation of Schiff Bases

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are significant intermediates in organic synthesis. The formation of Schiff bases from this compound typically involves the condensation reaction between its primary amino group and an aldehyde or ketone.

The general reaction proceeds through the nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule. This reaction is often catalyzed by an acid or base and can be carried out under various conditions, including refluxing in a suitable solvent like methanol (B129727) or ethanol (B145695). nih.gov

A more contemporary and efficient method for Schiff base synthesis is the use of ultrasound irradiation. This sonochemical approach can significantly reduce reaction times, often to a few minutes, while providing excellent yields of the desired product. nih.gov The process generally involves mixing equimolar amounts of this compound and the respective aldehyde in a solvent such as methanol and subjecting the mixture to ultrasound. nih.gov

The resulting Schiff bases can be characterized using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. nih.gov The disappearance of the characteristic N-H stretching vibrations of the primary amine and the appearance of the C=N stretching vibration in the IR spectrum are key indicators of Schiff base formation.

Table 1: Examples of Reaction Conditions for Schiff Base Formation

| Reactant 1 | Reactant 2 | Solvent | Method | Reaction Time |

| This compound | Aromatic Aldehyde | Methanol | Reflux | ~5 hours nih.gov |

| This compound | Aromatic Aldehyde | Methanol | Ultrasound | ~5 minutes nih.gov |

Cyclocondensation Reactions

Cyclocondensation reactions are crucial for the synthesis of heterocyclic compounds. Starting from this compound derivatives, particularly its Schiff bases, various heterocyclic rings can be constructed.

β-Lactams, or 2-azetidinones, are four-membered cyclic amides that form the core structure of several important antibiotics. A prominent method for their synthesis is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine (Schiff base). nih.govresearchgate.netmdpi.comnih.gov

In the context of this compound, a Schiff base derived from it would react with a ketene, generated in situ from an acyl chloride and a tertiary amine like triethylamine. researchgate.net The reaction proceeds via a zwitterionic intermediate, which then undergoes ring closure to form the β-lactam ring. mdpi.com The stereochemistry of the resulting β-lactam can be influenced by the substituents on both the imine and the ketene.

The synthesis of these decorated monocyclic β-lactams can be challenging due to the high reactivity of the strained ring. nih.govnih.gov Optimization of reaction conditions and the use of protecting groups are often necessary to achieve good yields and desired stereoselectivity. nih.govnih.gov

Thiazolidinones, specifically 4-thiazolidinones, are five-membered heterocyclic compounds containing both sulfur and nitrogen. They are commonly synthesized through the cyclocondensation reaction of a Schiff base with a compound containing a mercapto group, most notably thioglycolic acid (α-mercaptoacetic acid). nih.govchemmethod.comnih.gov

The reaction involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base derived from this compound. This is followed by an intramolecular cyclization with the elimination of a water molecule to form the thiazolidinone ring. chemmethod.com The reaction is typically carried out in a suitable solvent like dioxane or benzene, sometimes with the aid of a catalyst such as anhydrous zinc chloride. chemmethod.com

The formation of the thiazolidinone ring is confirmed by the appearance of a characteristic C=O stretching band for the lactam carbonyl group in the IR spectrum and the disappearance of the imine C=N signal. researchgate.net 1H NMR spectroscopy will show a characteristic singlet for the S-CH2 protons of the thiazolidinone ring. nih.gov

Table 2: General Scheme for Thiazolidinone Synthesis

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product |

| Schiff base of this compound | Thioglycolic acid | Dioxane | Anhydrous ZnCl2 chemmethod.com | 4-Thiazolidinone derivative |

Formation of Metal Complexes

The sulfonamide group and the amino group (or the imino group in its Schiff bases) of this compound and its derivatives can act as potential coordination sites for metal ions. This allows for the formation of a variety of metal complexes. The ligand can act as a bidentate or monodentate ligand depending on the reaction conditions and the metal ion involved. nih.gov

The synthesis of these metal complexes is generally achieved by reacting the ligand with a metal salt in a suitable solvent, often an alcohol like ethanol. nih.govsysrevpharm.org The mixture is typically refluxed for a period to ensure the completion of the reaction. sysrevpharm.org The resulting metal complexes often precipitate out of the solution upon cooling and can be collected by filtration. nih.gov

The coordination of the metal to the ligand can be studied using various spectroscopic and analytical techniques. For instance, a shift in the stretching frequency of the SO2 and NH2 groups in the IR spectrum upon complexation can provide evidence of coordination. nih.gov Magnetic susceptibility measurements and electronic spectra can provide information about the geometry of the complex. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize the yield and purity of the desired product. For reactions involving this compound, several parameters can be adjusted.

In cyclocondensation reactions, such as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from similar starting materials, the reaction temperature and the amount of catalyst have been shown to be crucial factors. researchgate.net For instance, increasing the reaction temperature can significantly decrease the reaction time and improve the yield. researchgate.net However, excessively high temperatures might not always lead to better results and can sometimes promote the formation of side products. researchgate.net

The choice of solvent can also play a significant role. The use of green and sustainable solvents, such as natural deep eutectic solvents (NADES), has been explored to develop more environmentally friendly protocols. researchgate.net

For the synthesis of β-lactams, the method of generating the ketene and the choice of base are important for achieving high yields and diastereoselectivity. organic-chemistry.org Furthermore, in multi-step syntheses, the efficient deprotection of protecting groups is essential for obtaining the final product in good yield. nih.govnih.gov For example, the choice of deprotecting agent can be critical, with specific reagents being more effective for certain protecting groups and substrates. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Amino 4 Chlorobenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR and ¹³C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the characterization of 3-Amino-4-chlorobenzenesulfonamide.

In the ¹H NMR spectrum of a related compound, 4-chlorobenzenesulfonamide (B1664158), in DMSO-d6, the aromatic protons appear as distinct signals. chemicalbook.com Specifically, the protons are observed at chemical shifts of 7.847 ppm, 7.664 ppm, and 7.49 ppm. chemicalbook.com For sulfonamide derivatives, the proton of the –SO₂NH– group typically resonates as a singlet in the range of 8.78 to 10.15 ppm. rsc.org The aromatic protons of these derivatives are generally found between 6.51 and 7.70 ppm. rsc.org The presence of an amino group (–NH₂) introduces a singlet peak around 5.92 to 5.97 ppm. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For sulfonamide derivatives, the signal for the carbonyl carbon atom of an amide group, if present, appears around 169.4 ppm. rsc.org In a study of a new sulfonamide compound, {(4-nitrophenyl)sulfonyl}tryptophan, the aromatic carbon signals of the indole (B1671886) ring were observed between 116.80 and 125.56 ppm, while the carbons of the para-substituted nitrobenzene (B124822) ring appeared further downfield in the range of 135.66 to 144.88 ppm due to the electron-withdrawing effects of the nitro and sulfonyl groups. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Sulfonamide-Related Structures

| Nucleus | Functional Group/Position | Chemical Shift (ppm) | Reference |

| ¹H | Aromatic Protons | 6.51 - 7.70 | rsc.org |

| ¹H | -SO₂NH- | 8.78 - 10.15 | rsc.org |

| ¹H | -NH₂ | 5.92 - 5.97 | rsc.org |

| ¹³C | Carbonyl Carbon (Amide) | ~169.4 | rsc.org |

| ¹³C | Aromatic Carbons (Indole) | 116.80 - 125.56 | nih.gov |

| ¹³C | Aromatic Carbons (Nitrobenzene) | 135.66 - 144.88 | nih.gov |

Two-Dimensional NMR for Structural Elucidation (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY is a homonuclear correlation experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.netsdsu.edu The resulting 2D spectrum displays the ¹H NMR spectrum on both axes, with off-diagonal cross-peaks indicating which protons are coupled to each other. youtube.com This is particularly useful for piecing together fragments of a molecule by identifying neighboring protons.

HSQC is a heteronuclear correlation technique that shows correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling). researchgate.netsdsu.edu The HSQC spectrum has a ¹H NMR spectrum on one axis and a ¹³C NMR spectrum on the other. youtube.com Cross-peaks in the spectrum link each proton signal to its corresponding carbon signal, providing unambiguous C-H bond information. researchgate.net This helps in assigning the chemical shifts of both proton and carbon atoms within the molecule. researchgate.net

Application of Chemical Shifts as Molecular Descriptors

The chemical shifts obtained from NMR spectra can be utilized as molecular descriptors in computational studies. nih.gov These experimental values can be compared with theoretically computed chemical shifts to validate the proposed structure of a molecule. nih.gov For instance, in the study of {(4-nitrophenyl)sulfonyl}tryptophan, the observed ¹H and ¹³C NMR chemical shifts were in good agreement with the theoretical results, confirming the molecular structure. nih.gov Discrepancies between experimental and computed values, particularly for labile protons like N-H, can often be attributed to environmental and solvent effects. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is often highly reproducible and serves as a "molecular fingerprint."

For sulfonamides, EIMS can reveal key structural features. For example, in the analysis of alkylated sulfabenzamides, a competing fragmentation pathway leads to the formation of a benzoyl cation at m/z 105. nih.gov Ions that are characteristic of the arylsulfonyl portion of the molecule are also observed, such as [NH₂C₆H₄]⁺ (m/z 92), [NH₂C₆H₄SO]⁺ (m/z 140), and [NH₂C₆H₄SO₂]⁺ (m/z 156). nih.gov In the mass spectrum of a 3-amino-6-chloro-2-methyl quinazolin-4-(3H)-one derivative, the molecular ion at m/z 235 was observed to fragment by losing an –NH group to give an ion at m/z 220. researchgate.net The molecular ions of many tricyclic fused pyrimidinone derivatives have been found to be very stable, often representing the base peak in the spectrum. researchgate.net

Table 2: Characteristic EIMS Fragment Ions for Sulfonamide-Related Structures

| m/z | Proposed Fragment Ion | Reference |

| 105 | Benzoyl cation | nih.gov |

| 92 | [NH₂C₆H₄]⁺ | nih.gov |

| 140 | [NH₂C₆H₄SO]⁺ | nih.gov |

| 156 | [NH₂C₆H₄SO₂]⁺ | nih.gov |

| 220 | [M - NH]⁺ | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for the analysis of complex mixtures and for quantifying analytes at low concentrations. thermofisher.com

In the context of sulfonamides and related compounds, LC-MS/MS is used for the identification and quantification of these compounds in various matrices. sigmaaldrich.com The technique allows for the separation of analytes from a complex mixture before they are introduced into the mass spectrometer for detection. restek.com Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This process, known as selected reaction monitoring (SRM), is highly selective and sensitive, making it ideal for targeted analysis. thermofisher.com The development of direct LC-MS/MS methods without the need for derivatization has streamlined the analysis of amino acids and other related compounds in biological samples. restek.com

Ion Chromatography-High Resolution Mass Spectrometry (IC-HRMS/MS)

Ion Chromatography coupled with High-Resolution Mass Spectrometry (IC-HRMS/MS) is a powerful analytical technique for the separation and identification of ionic and polar compounds in complex matrices. While specific studies employing IC-HRMS/MS for the direct analysis of this compound were not prevalent in the reviewed literature, the principles of the technique are highly applicable. For related amino compounds, methods using Ultra-High Performance Liquid Chromatography (UHPLC) with high-resolution mass spectrometry have demonstrated high sensitivity (low fmol), linearity, and reproducibility for analysis in diverse biological matrices. nih.gov Such methods enable the accurate mass determination of the intact molecule and its fragments, facilitating definitive identification and quantitation. nih.gov A typical approach for a related compound, 4-aminobenzene sulphonamide, involves HPLC coupled with a Photo-Diode Array (PDA) detector, which suggests that chromatographic separation followed by mass spectrometric detection is a viable strategy. wu.ac.th

Predicted Collision Cross Section (CCS) Analysis

The Collision Cross Section (CCS) is an important physicochemical parameter that describes the orientation-averaged area of an ion in the gas phase. It is a valuable identifier in ion mobility-mass spectrometry. Predicted CCS values for this compound have been calculated using computational methods. These predictions are crucial for identifying the compound in complex screening analyses. The predicted CCS values for various adducts of this compound, calculated using CCSbase, provide a reference for experimental determination. uni.lu For instance, the predicted CCS for the protonated molecule [M+H]⁺ is 138.1 Ų. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts Data sourced from PubChemLite, calculated using CCSbase. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 206.99895 | 138.1 |

| [M+Na]⁺ | 228.98089 | 148.2 |

| [M-H]⁻ | 204.98439 | 141.8 |

| [M+NH₄]⁺ | 224.02549 | 157.6 |

| [M+K]⁺ | 244.95483 | 143.3 |

| [M+H-H₂O]⁺ | 188.98893 | 133.7 |

| [M+HCOO]⁻ | 250.98987 | 153.5 |

| [M+CH₃COO]⁻ | 265.00552 | 183.6 |

| [M]⁺ | 205.99112 | 139.0 |

| [M]⁻ | 205.99222 | 139.0 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating molecular structures and functional groups.

Infrared (IR) Spectroscopy: This technique measures the vibration of atoms in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While specific experimental spectra were not detailed in the available literature, general principles suggest the presence of:

N-H stretching vibrations from the primary amine (-NH₂) and sulfonamide (-SO₂NH₂) groups, typically appearing in the 3300-3500 cm⁻¹ region. nasa.gov

S=O stretching vibrations from the sulfonamide group, which are strong and typically observed as two distinct bands in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). acs.org

C-N stretching vibrations from the aromatic amine, usually found in the 1250-1360 cm⁻¹ range.

C-Cl stretching vibrations , which would appear in the fingerprint region.

Aromatic C-H and C=C stretching vibrations characteristic of the benzene (B151609) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727), would be expected to exhibit absorption maxima characteristic of a substituted benzene ring. The presence of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups as auxochromes on the chromophoric benzene ring would influence the position and intensity of these absorptions.

Elemental Analysis

Elemental analysis is used to determine the percentage composition of elements in a compound. For this compound, the molecular formula is C₆H₇ClN₂O₂S, with a molecular weight of approximately 206.65 g/mol . nih.govsigmaaldrich.com The theoretical elemental composition can be calculated from this formula.

Table 2: Theoretical Elemental Composition of this compound Calculated based on the molecular formula C₆H₇ClN₂O₂S and atomic masses.

| Element | Symbol | Atomic Mass | Percentage (%) |

| Carbon | C | 12.011 | 34.87 |

| Hydrogen | H | 1.008 | 3.41 |

| Chlorine | Cl | 35.453 | 17.16 |

| Nitrogen | N | 14.007 | 13.55 |

| Oxygen | O | 15.999 | 15.48 |

| Sulfur | S | 32.06 | 15.52 |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, isolation, and purification of this compound from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of this compound. A specific reverse-phase (RP) HPLC method has been developed for its separation. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separation. sielc.com The development of HPLC methods often involves optimizing the mobile phase composition, column type, and detector settings to achieve high resolution, sensitivity, and rapid analysis times. wu.ac.thgoogle.com For mass spectrometry applications, volatile buffers like formic acid are substituted for non-volatile acids such as phosphoric acid to ensure compatibility. sielc.com

Table 3: Example HPLC Method for this compound Analysis Data sourced from SIELC Technologies. sielc.com

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| Application | Analytical separation, impurity isolation, pharmacokinetics |

| MS Compatibility | Phosphoric acid must be replaced with formic acid |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the rapid and high-resolution analysis of pharmaceutical compounds, including this compound and its derivatives. This advanced form of liquid chromatography utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and improved efficiency compared to traditional High-Performance Liquid Chromatography (HPLC).

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound under simple conditions. sielc.com This method employs a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier. For applications compatible with mass spectrometry (MS), formic acid is substituted for phosphoric acid. sielc.com The use of columns with 3 µm particles enables fast UPLC applications, significantly reducing analysis time. sielc.com

The ACQUITY UPLC H-Class System, in conjunction with a single quadrupole (SQ) detector, provides a rapid, selective, and sensitive method for the analysis of aromatic amines. waters.com A 10-minute LC-MS method has been developed that is capable of screening for carcinogenic aromatic amines at regulated limits. waters.com This UPLC-based approach offers a significant advantage over conventional HPLC methods, enabling a seven-fold reduction in analysis time. waters.com The increased speed of analysis and sample preparation enhances throughput, reduces solvent consumption, and consequently lowers both operational costs and environmental impact. waters.com

A study on the determination of 35 free amino acids in tea utilized UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS). nih.gov While not directly analyzing this compound, this application highlights the capabilities of UPLC for separating complex mixtures of amino compounds with high sensitivity and accuracy. The method demonstrated excellent linearity (R² > 0.9980) and low limits of detection (LODs). nih.gov

Table 1: UPLC Method Parameters for Aromatic Amine Analysis

| Parameter | Condition | Reference |

| System | ACQUITY UPLC H-Class | waters.com |

| Detector | ACQUITY SQ Detector | waters.com |

| Method Duration | 10 minutes | waters.com |

| Application | Screening of carcinogenic aromatic amines | waters.com |

| Advantage | 7x faster than conventional HPLC | waters.com |

Chiral Chromatography for Enantiomeric Excess Determination

For chiral derivatives of this compound, determining the enantiomeric excess is crucial as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Chiral chromatography is the primary technique employed for this purpose, utilizing chiral stationary phases (CSPs) to resolve enantiomeric pairs.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used for the enantioseparation of a broad range of chiral compounds. For instance, amylose tris(3,5-dimethylphenylcarbamate) derived CSPs have demonstrated excellent enantioselectivity for the resolution of NBD-derivatized α-amino acids. koreascience.kr The separation and resolution are influenced by the nature of the CSP backbone and the specific amino acid. koreascience.kr Such methods have been successfully applied to determine the enantiomeric purity of commercially available L-α-amino acids, detecting D-form impurities in the range of 0.08-0.87%. koreascience.kr

Recent developments in CSPs include the synthesis of novel derivatives to enhance chiral recognition. For example, fully derivatized 4-chlorophenylcarbamate-β-CD bonded CSPs have shown improved separation of enantiomers for various drugs, with the 4-chlorophenylcarbamate group playing a key role in enhancing separation efficacy. nih.gov Similarly, the synthesis of chloromethyl phenyl derivatives of cyclofructans has produced CSPs with strong enantiomeric separation abilities. nih.gov

The choice of mobile phase also plays a critical role in chiral separations. In reversed-phase liquid chromatography, new CSPs based on the macrocyclic antibiotic eremomycin (B1671613) and its chloro- and amido-derivatives have been investigated for the enantioseparation of amino acids. mdpi.com Notably, the chloreremomycin-containing CSP exhibited good enantioselectivity in various eluents, including a perchloric acid-based eluent compatible with mass spectrometry. mdpi.com

Table 2: Examples of Chiral Stationary Phases for Amino Acid Derivative Separation

| Chiral Stationary Phase (CSP) | Analyte Type | Key Finding | Reference |

| Amylose tris(3,5-dimethylphenylcarbamate) | NBD-derivatized α-amino acids | Baseline enantiomer separation and resolution. | koreascience.kr |

| 4-chlorophenylcarbamate-β-CD | Various drugs | Improved separation of all enantiomers. | nih.gov |

| Chloromethyl phenyl derivatives of cyclofructan | General | Strong enantiomeric separation abilities. | nih.gov |

| Chloreremomycin-containing CSP | Amino acids | Good enantioselectivity in MS-compatible eluents. | mdpi.com |

Preparative Separation for Impurity Isolation

The isolation and identification of impurities in drug substances and intermediates like this compound are critical for ensuring product quality and safety. Preparative chromatography is a key technique used to isolate these impurities in sufficient quantities for structural elucidation.

The same liquid chromatography method developed for the analytical separation of this compound can be scaled up for preparative purposes. sielc.com This scalability allows for the isolation of impurities present in the bulk material. sielc.com The reverse-phase method, utilizing a mobile phase of acetonitrile, water, and an acid, is suitable for this application. sielc.com

The principles of preparative chromatography involve overloading a column to maximize throughput while maintaining sufficient resolution to separate the target compound from its impurities. The fractions containing the isolated impurities can then be collected for further analysis by spectroscopic techniques such as NMR and mass spectrometry to determine their chemical structures.

Biological and Pharmacological Research of 3 Amino 4 Chlorobenzenesulfonamide and Its Derivatives

Antimicrobial Efficacy Investigations

Research has explored the potential of 3-amino-4-chlorobenzenesulfonamide derivatives as antimicrobial agents, targeting a range of pathogens.

Sulfonamides, the class of compounds to which this compound belongs, are recognized for their broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. mhmedical.com While specific studies on the direct antibacterial action of this compound are not extensively detailed in the provided context, the general mechanism of sulfonamides provides a strong basis for their investigation as antibacterial agents. mhmedical.com The efficacy of these compounds often stems from their ability to disrupt essential metabolic pathways in bacteria. mhmedical.com

The structural characteristics of sulfonamides also suggest their potential for antiprotozoal activity. The fundamental mechanism of action, folate synthesis inhibition, is a pathway present in various protozoa, making it a viable target for therapeutic intervention.

The primary mechanism of antimicrobial action for sulfonamides is the inhibition of folate synthesis. mhmedical.comnih.gov Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. mhmedical.com This process is crucial for the production of nucleic acids and certain amino acids, which are essential for bacterial growth and replication. nih.govyoutube.com

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govyoutube.com They are structurally similar to para-aminobenzoic acid (PABA), a natural substrate for DHPS. mhmedical.com By binding to the active site of DHPS, sulfonamides block the incorporation of PABA into dihydropteroic acid, a precursor of folic acid. mhmedical.comnih.gov This disruption of the folate pathway ultimately leads to the cessation of bacterial growth and proliferation. mhmedical.com

Enzyme Inhibition Studies

Beyond their antimicrobial properties, this compound and its derivatives have been extensively studied as inhibitors of various enzymes, most notably carbonic anhydrases.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in numerous physiological processes. mdpi.com The sulfonamide group is a key pharmacophore for CA inhibition. nih.gov

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit various CA isozymes. mdpi.comnih.gov The introduction of a chlorine atom at the meta position on the benzenesulfonamide (B165840) ring has been shown to influence the binding affinity to CA isoenzymes, with chlorinated derivatives often exhibiting stronger binding than their non-chlorinated counterparts. nih.gov

Studies have focused on the inhibitory activity of this compound derivatives against several human (hCA) isozymes, including hCA I, II, VI, VII, XII, and XIII. nih.gov The affinity of these compounds for different hCA isozymes has been measured using techniques such as the fluorescent thermal shift assay. nih.govnih.gov

Research has shown that modifications to the core structure of this compound can lead to varying degrees of inhibition and selectivity for different hCA isozymes. For instance, certain N-aryl-β-alanine derivatives of benzenesulfonamides displayed a better affinity for hCA II, while diazobenzenesulfonamides showed nanomolar affinities towards the hCA I isozyme. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by Selected Benzenesulfonamide Derivatives

| Compound Type | Target Isozyme | Affinity |

| N-aryl-β-alanine derivatives | hCA II | Good |

| Diazobenzenesulfonamides | hCA I | Nanomolar |

This table is based on findings reported in the research literature. nih.gov

Carbonic Anhydrase (CA) Inhibition

Structure-Activity Relationships in CA Inhibition

The investigation into the structure-activity relationships (SAR) of benzenesulfonamide-based compounds as carbonic anhydrase (CA) inhibitors has revealed key structural features that govern their efficacy and isoform specificity. The sulfonamide group is a critical component for binding to the zinc-containing active site of carbonic anhydrases. psu.edu

Studies on derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have shown that the molecule serves as a valuable scaffold for developing new therapeutic agents. nih.gov The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions can enhance the pharmacokinetic properties of its derivatives. nih.gov Modifications to the core structure, often referred to as the "tail approach," are instrumental in achieving isoform specificity. nih.gov

Research has demonstrated that active-site residues, particularly those lining the hydrophobic pocket at positions 92 and 131, are crucial in determining the binding orientation and affinity of inhibitors. nih.gov The tail groups of the inhibitors play a significant role in modulating their specificity for different CA isoforms. nih.gov For instance, four benzenesulfonamide-based inhibitors synthesized using this approach exhibited nanomolar affinities for several CA isoforms. nih.gov Crystal structures of these inhibitors bound to a CA IX mimic and CA II have provided detailed insights into these interactions. nih.gov

Furthermore, the synthesis of novel derivatives, such as Schiff bases and imidazoles from 3-amino-4-hydroxybenzenesulfonamide, has expanded the understanding of SAR. nih.gov The formation of Schiff bases, characterized by a C=N double bond, is essential for their biological properties. nih.gov Imidazole derivatives are of particular interest due to their electron-rich nature, which facilitates binding to a variety of enzymes and receptors. nih.gov

Other Enzyme Targets and Modulators

While carbonic anhydrase inhibition is a primary focus, research indicates that derivatives of benzenesulfonamide can modulate other enzyme systems. Certain derivatives have been shown to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2. This suggests a potential for these compounds to act as anti-inflammatory agents.

In addition to enzyme inhibition, some sulfonamide derivatives have been found to interfere with other cellular processes. For example, they have been observed to inhibit tubulin polymerization. This mechanism is a key target in anticancer therapy, as it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Anticancer and Antitumor Research

Derivatives of this compound have been a significant focus of anticancer research. The sulfonamide scaffold is a versatile platform for the development of new molecules with antitumor activity. nih.gov

Numerous studies have evaluated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The antiproliferative activity of these compounds is often dose-dependent.

For example, novel 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives have been tested against MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer) cell lines. mdpi.com The cytotoxic activity of these derivatives was found to be strongly linked to the presence of a hydroxyl group in the benzene (B151609) ring of the 3-arylpropylidene fragment. mdpi.com

Similarly, a series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide were tested for their activity on the viability of human glioblastoma U-87, triple-negative breast cancer MDA-MB-231, and prostate adenocarcinoma PPC-1 cell lines. nih.govnih.gov

The following table summarizes the cytotoxic activity of some representative derivatives on various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 Value/Effect | Reference |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives (e.g., compounds 20 and 24) | MCF-7, HeLa, HCT-116 | Mean IC50 of 12.8 µM and 12.7 µM, respectively | mdpi.com |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivative (compound 30) | HCT-116 | IC50 of 8 µM | mdpi.com |

| N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (Compound 25) | SW480, HCT116 | IC50 of 2 µM and 0.12 µM, respectively | nih.gov |

| Derivatives of 3-amino-4-hydroxybenzenesulfonamide (Compound 9 and 21) | U-87, MDA-MB-231, PPC-1 | Reduced viability of cancer spheroids | nih.govnih.govresearchgate.net |

The antitumor activity of this compound derivatives is attributed to several mechanisms, with carbonic anhydrase inhibition in tumor cells being a key factor. Tumor-associated CA isoforms, such as CA IX and CA XII, are often overexpressed in aggressive cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. nih.gov By inhibiting these enzymes, sulfonamide derivatives can disrupt the pH regulation in cancer cells, leading to apoptosis. nih.gov

One study found that a particularly cytotoxic derivative induced apoptosis in cancer cells, caused a decrease in mitochondrial membrane potential, and led to an increase of cells in the sub-G1 phase of the cell cycle. mdpi.com

Furthermore, some derivatives have been shown to affect critical signaling pathways. For instance, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide has been identified as a potent inhibitor of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer. nih.gov This compound was shown to inhibit the growth of HCT-116 xenografts in mice and reduce the expression of the proliferation marker Ki67. nih.gov

Anti-inflammatory and Antioxidant Properties

Research has indicated that derivatives of this compound possess anti-inflammatory and antioxidant properties. Schiff base derivatives of 3-amino-4-hydroxybenzenesulfonamide have been reported to exhibit anti-inflammatory activity. nih.govresearchgate.net Similarly, imidazole-containing compounds have been found to have both antioxidant and anti-inflammatory properties. nih.gov

The anti-inflammatory effects of some sulfonamide derivatives are linked to the inhibition of the NF-κB pathway, a key regulator of inflammation. mdpi.com For instance, 4-arylthiosemicarbazide derivatives have demonstrated anti-inflammatory activity by potentially inhibiting the IKK enzyme complex, which is crucial for NF-κB activation. mdpi.com

The antioxidant activity of some aminobenzene sulfonamide derivatives has been demonstrated through methods like the ABTS assay, which measures the ability of a compound to scavenge free radicals. mdpi.comsemanticscholar.org The incorporation of structural motifs known for their antioxidant properties, such as phenols, can enhance the radical scavenging activity of the parent molecule. mdpi.com

Anticonvulsant Activity

Substituted benzenesulfonamides have been investigated for their potential as anticonvulsant agents. 4-Chlorobenzenesulfonamide (B1664158) was found to be a very effective anticonvulsant in the maximal electroshock seizure (MES) model in both mice and rats. nih.gov It was also effective in preventing seizures induced by pentylenetetrazol (PTZ) in mice. nih.gov

Further studies on pyrrolidine-2,5-dione derivatives have identified compounds with broad-spectrum anticonvulsant activity in various animal models of seizures, including the MES, 6 Hz, and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com The mechanism of action for some of these active compounds is thought to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com The introduction of a dimethylamino moiety at the third position of the pyrrolidine-2,5-dione ring appears to be beneficial for potent anticonvulsant activity. nih.gov

Structure Activity Relationship Sar and Mechanistic Elucidation of 3 Amino 4 Chlorobenzenesulfonamide Derivatives

Impact of Substituent Groups on Biological Activity

The nature and position of substituent groups on the benzenesulfonamide (B165840) scaffold are critical determinants of the biological activity of these derivatives.

The amino (-NH₂) and chloro (-Cl) groups at the 3 and 4 positions of the benzenesulfonamide ring, respectively, play a crucial role in the molecule's interaction with its biological targets. The 4-amino group is considered essential for the activity of sulfonamide antibacterials, which act as inhibitors of tetrahydropteroic acid synthetase. researchgate.net In this context, the sulfonamide moiety acts as an isostere of the carboxylic acid group of the natural substrate, 4-aminobenzoic acid. researchgate.net

While direct research on the 3-amino-4-chloro configuration is specific, studies on related compounds provide valuable insights. For instance, in a series of para-substituted benzenesulfonamides, the introduction of a chlorine atom at the meta position of the benzenesulfonamide ring was found to enhance binding properties to carbonic anhydrase (CA) isoenzymes. nih.gov Chlorinated pyrrolidinone-based benzenesulfonamide derivatives demonstrated stronger binding than their non-chlorinated counterparts. nih.gov Similarly, a study on β,γ-amino acid-substituted benzenesulfonamide derivatives showed that chlorinated compounds at the meta-position exhibited significantly greater affinity towards most CA isozymes, with an average 40-fold increase for CAI and CAXIII. mdpi.com

The presence of both hydrophilic (amino) and lipophilic (aromatic ring with a chloro substituent) regions in the molecule can enhance the pharmacokinetic properties of its derivatives, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

The sulfonamide (-SO₂NH₂) group is a cornerstone of the biological activity of this class of compounds. ajchem-b.comresearchgate.net It is a key pharmacophore in a multitude of approved drugs and is vital for their therapeutic action. researchgate.net The sulfonamide group is known to be metabolically robust and less susceptible to phase I or phase II metabolizing enzymes. researchgate.net

This moiety is particularly crucial for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govacs.org The sulfonamide group binds to the zinc ion in the active site of the enzyme, a fundamental interaction for the inhibitory activity. acs.org The nitrogen atom of the sulfonamide group coordinates with the zinc ion, displacing a water molecule or hydroxide (B78521) ion. acs.org This interaction is a common feature for most CA inhibitors containing a sulfonamide group attached to an aromatic or heteroaromatic ring. acs.org

The sulfonamide functional group is also implicated in a range of other pharmacological activities, including antibacterial, diuretic, hypoglycemic, and anti-inflammatory effects. nih.gov As antibacterial agents, sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. nih.gov

The addition of other chemical moieties to the 3-Amino-4-chlorobenzenesulfonamide scaffold can further modulate its biological activity.

Methoxy (B1213986) Groups: The electronic effect of substituents on the phenyl ring can be significant. For example, in a series of amino-pyrazoles, the substitution with a methoxy group in the meta position of a phenyl ring increased the antiplasmodial activity, whereas the same group at the ortho or para position led to a loss of potency.

Halogens: As previously mentioned, the introduction of a chloro group can enhance binding affinity to carbonic anhydrases. nih.govmdpi.com In a study of pyrazolyl benzenesulfonamide derivatives, the presence of a bromo or chloro group on a phenyl moiety attached to the pyrazole (B372694) ring resulted in reduced anti-inflammatory activity compared to an unsubstituted phenyl or a tolyl group. tandfonline.com

Pyrazole Rings: The incorporation of a pyrazole ring into benzenesulfonamide derivatives has been a successful strategy for developing potent inhibitors of various enzymes. Several series of benzenesulfonamide derivatives incorporating a pyrazole ring have been synthesized and evaluated for their anti-tumor activity as inhibitors of carbonic anhydrase isoforms. nih.govmdpi.com For instance, some pyrazole-based benzenesulfonamides have shown potent inhibitory activity against human carbonic anhydrase isozymes hCAII, hCAIX, and hCAXII. rsc.org The replacement of a hydroxyliminomethyl group at position 4 of the pyrazole ring with a cyano group was found to enhance the anti-inflammatory activity of pyrazolyl benzenesulfonamide derivatives. tandfonline.com

Molecular Interactions with Biological Targets

The therapeutic effects of this compound derivatives are mediated by their specific molecular interactions with biological targets, primarily enzymes like carbonic anhydrases.

The binding affinity and specificity of these derivatives are highly dependent on their substitution patterns. For example, in a study of heterocyclic substituted benzenesulfonamides, some compounds exhibited potent inhibitory effects in the low nanomolar range against CA IX and high selectivity over other isoforms like CA I and CA II. nih.gov The most potent compound in that study showed a subnanomolar IC₅₀ value of 0.48 nM against CA IX. nih.gov

Derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have been shown to have varying affinities for different CA isoenzymes. For instance, an aminoketone derivative with a phenyl substituent demonstrated strong affinity for CAI, CAII, CAVII, CAIX, and CAXIV isoenzymes, with Kd values in the range of 0.14–3.1 μM. nih.gov The introduction of different substituents can significantly alter the binding affinity and selectivity profile of the parent compound.

| Compound Type | Target | Binding Affinity (reported as Kd, Ki, or IC50) | Reference |

|---|---|---|---|

| Heterocyclic substituted benzenesulfonamide (Compound 27) | CA IX | IC50 = 0.48 nM | nih.gov |

| 3-Amino-4-hydroxybenzenesulfonamide aminoketone derivative (Compound 10) | CAI, CAII, CAVII, CAIX, CAXIV | Kd = 0.14–3.1 μM | nih.gov |

| Pyrazole-benzenesulfonamide derivative (Compound 274) | hCA XII | Ki = 3.7 nM | nih.govmdpi.com |

| Pyrazolylpyrazoline derivative (Compound 276) | hCA II | Ki = 0.17 nM | nih.govmdpi.com |

Hydrogen bonds are critical for the stable binding of this compound derivatives to their biological targets. The sulfonamide group plays a central role in forming these interactions. The amino protons of the sulfonamide group show a strong preference for forming hydrogen bonds with sulfonyl oxygens, creating a dominant chain pattern. nih.gov The amide proton of the sulfonamide is also a key hydrogen bond donor. researchgate.net

In the context of carbonic anhydrase inhibition, the sulfonamide moiety's nitrogen atom coordinates to the zinc ion, and the sulfonyl oxygens can form hydrogen bonds with the surrounding amino acid residues in the active site. nih.gov For example, in the binding of a sulfonamide ligand to FKBP12, the sulfonamide oxygens were observed to form a network of S=O···HC interactions with the aromatic side chains of tyrosine and phenylalanine residues. nih.gov

Enzyme Active Site Interactions

The inhibitory activity of this compound derivatives is primarily attributed to their interaction with the active sites of specific enzymes. The nature and strength of these interactions are dictated by the structural features of the sulfonamide and its substituents.

Carbonic Anhydrase (CA) Inhibition:

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. While direct crystallographic data for this compound is not available, studies on closely related analogs, such as derivatives of 3-amino-4-hydroxy-benzenesulfonamide, provide significant insights into its probable binding mode. nih.gov The fundamental interaction involves the deprotonated sulfonamide nitrogen atom coordinating with the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.gov This coordination is a hallmark of sulfonamide-based CA inhibitors.

Further stabilization of the inhibitor-enzyme complex is achieved through a network of hydrogen bonds. The sulfonamide group's oxygen atoms typically form hydrogen bonds with the backbone amide of key amino acid residues within the active site, such as Threonine 199 (Thr199). nih.gov The amino and chloro substituents on the benzene (B151609) ring of this compound are expected to project into different regions of the active site, influencing isoform selectivity. The 3-amino group can act as a hydrogen bond donor, potentially interacting with nearby residues, while the 4-chloro group engages in hydrophobic or halogen bonding interactions.

A recent study on a 3-amino-4-hydroxybenzenesulfonamide derivative revealed specific interactions within the active sites of CAI and CAII, which can be extrapolated to understand the potential interactions of this compound. nih.gov

Table 1: Postulated Interactions of this compound with Carbonic Anhydrase Active Site

| Functional Group of Ligand | Interacting Residue/Component in Enzyme Active Site | Type of Interaction |

| Sulfonamide (-SO₂NH₂) | Zn²⁺ ion | Coordination |

| Sulfonamide (-SO₂NH₂) | Thr199 (backbone NH) | Hydrogen Bond |

| 3-Amino (-NH₂) group | Various (e.g., glutamine, asparagine) | Hydrogen Bond (donor) |

| 4-Chloro (-Cl) group | Hydrophobic pocket residues | Hydrophobic/Halogen Bond |

| Phenyl ring | Hydrophobic pocket residues | van der Waals forces |

Dihydropteroate Synthase (DHPS) Inhibition:

Sulfonamides also function as antibacterial agents by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. wikipedia.org They act as structural mimics of the natural substrate, para-aminobenzoic acid (PABA). rcsb.org

The inhibitory mechanism relies on the sulfonamide occupying the PABA binding site on the DHPS enzyme. The amino group at the 3-position of this compound is analogous to the amino group of PABA, allowing it to form similar interactions within the active site. The benzenesulfonamide core mimics the phenyl and carboxylate groups of PABA. By binding to the active site, the sulfonamide derivative prevents the normal enzymatic reaction, thereby halting the synthesis of dihydrofolic acid and arresting bacterial growth. rcsb.orgsynquestlabs.com

Ligand Design and Optimization Principles

The development of potent and selective enzyme inhibitors based on the this compound scaffold follows established principles of ligand design and optimization.

A key strategy in the design of selective carbonic anhydrase inhibitors is the "tail approach" . This involves the modification of the benzenesulfonamide scaffold with various substituents (tails) that can extend into the more variable regions of the enzyme's active site. While the zinc-binding sulfonamide group and its immediate phenyl ring interact with conserved residues, the "tail" can be tailored to exploit differences in the amino acid composition of the active site entrance among different CA isoforms.

For this compound, the amino group at the 3-position and the chloro group at the 4-position can be considered as starting points for applying the tail approach. Optimization strategies would involve:

Modification of the 3-amino group: Acylation or substitution of the amino group with different chemical moieties can introduce new interaction points and alter the ligand's physicochemical properties.

Variation of the 4-position substituent: Replacing the chloro group with other halogens, alkyl, or aryl groups can modulate the hydrophobic and electronic properties of the ligand, thereby influencing its binding affinity and selectivity.

The goal of these modifications is to enhance interactions with specific residues in the target enzyme's active site while potentially clashing with residues in off-target enzymes, thus improving selectivity.

Table 2: Structure-Activity Relationship (SAR) Principles for this compound Derivatives

| Structural Moiety | Role in Activity | Optimization Strategy |

| Benzenesulfonamide | Core scaffold, essential for binding to CA (via Zn²⁺) and DHPS (PABA mimicry). | Generally conserved. |

| 3-Amino group | Key interaction point, mimics PABA's amino group in DHPS. Can be a hydrogen bond donor. | Derivatization to explore additional binding pockets and improve selectivity. |

| 4-Chloro group | Influences electronic properties and provides hydrophobic/halogen bonding interactions. | Substitution with other groups to fine-tune binding affinity and isoform selectivity. |

The presence of both hydrophilic (amino) and lipophilic (chloro-substituted aromatic ring) regions in this compound provides a balanced starting point for developing drug candidates with potentially favorable pharmacokinetic profiles. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to calculate various molecular properties that are key to understanding chemical reactivity and intermolecular interactions. researchgate.net For sulfonamides, DFT calculations help in elucidating the electronic characteristics that govern their binding affinity and inhibitory potential. nih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.netresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and is generally associated with higher chemical reactivity and lower kinetic stability, making it a "soft" molecule. researchgate.netnih.gov Conversely, a large energy gap indicates high stability and low reactivity, characterizing a "hard" molecule. nih.gov In the context of 3-Amino-4-chlorobenzenesulfonamide, the distribution of HOMO and LUMO orbitals would indicate the likely sites for electrophilic and nucleophilic attacks, respectively. For similar sulfonamide structures, the HOMO is often located on the aniline (B41778) ring and the amino group, while the LUMO is distributed across the sulfonyl group and the benzene (B151609) ring, indicating the regions involved in electron donation and acceptance during interactions with a receptor. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Concept | Description | Significance in Drug Design |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; the outermost orbital containing electrons. | Indicates the molecule's capacity to donate electrons. A higher HOMO energy suggests a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital; the innermost orbital without electrons. | Indicates the molecule's capacity to accept electrons. A lower LUMO energy suggests a better electron acceptor. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap implies higher chemical reactivity and lower kinetic stability, which can correlate with higher biological activity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. peerj.com It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Typically, red indicates regions of negative potential (rich in electrons, prone to electrophilic attack), blue indicates regions of positive potential (electron-deficient, prone to nucleophilic attack), and green represents neutral regions. researchgate.netpeerj.com

For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the chlorine atom, making these areas potential hydrogen bond acceptors. The amino group's hydrogen atoms would exhibit a positive potential, identifying them as hydrogen bond donors. Understanding this electrostatic landscape is crucial for predicting the orientation of the molecule within a protein's active site and the key interactions, such as hydrogen bonds and ionic interactions, that stabilize the ligand-receptor complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. These models are built by calculating a set of molecular descriptors (physicochemical, electronic, or structural properties) and using statistical methods to correlate them with experimental activity data, such as IC₅₀ or Kᵢ values.

For sulfonamide derivatives, QSAR studies have successfully identified key descriptors that influence their inhibitory activity against various targets, including enzymes like carbonic anhydrase.

While specific studies employing the LERE-QSAR method on this compound are not prominently documented, the general principle of QSAR involves creating a linear equation to model activity. A typical QSAR model takes the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, etc., are the calculated molecular descriptors, and c₁, c₂, etc., are their coefficients determined through regression analysis. These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters (like molecular volume), and hydrophobicity indicators (like logP). The resulting model highlights which properties are most influential in determining the biological activity.

A critical aspect of QSAR is correlating the calculated descriptors with experimentally determined binding affinities, often expressed as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). Studies on sulfonamide inhibitors of carbonic anhydrase, for which this compound has been evaluated, have shown that binding affinity is influenced by a combination of factors. researchgate.nettubitak.gov.tr These can include the energy of the molecule, its polarity, and specific reactivity indexes derived from DFT calculations.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is essential for understanding the binding mode of inhibitors like this compound within the active site of a target enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their energetic favorability.

Following docking, molecular dynamics (MD) simulations can be performed to study the behavior of the ligand-receptor complex over time. MD simulations provide a dynamic view of the interaction, revealing the stability of the binding mode, the flexibility of the protein and ligand, and the specific intermolecular interactions (like hydrogen bonds) that are maintained throughout the simulation. nih.gov For sulfonamides, MD simulations have been used to characterize the critical amino acid residues involved in binding and to explain the selective affinity for certain enzyme isoforms. The binding energy between the ligand and the protein can also be calculated from these simulations, offering a more refined estimate of binding affinity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-amino-4-hydroxybenzenesulfonamide (B74053) |

| Acetazolamide |

| 3,4-diamino-benzenesulfonamide |

Prediction of Binding Modes and Affinities

The prediction of how a small molecule (ligand) like this compound binds to a biological target, such as a protein receptor, and the strength of that interaction (binding affinity) are central to computational drug design. These predictions are typically achieved through molecular docking simulations.

In a typical molecular docking study, a three-dimensional model of the target protein's binding site is used. The this compound molecule would be virtually placed into this site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For sulfonamide compounds, key interactions that often govern binding include:

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. The amino group (-NH₂) also acts as a hydrogen bond donor. These groups can form crucial hydrogen bonds with amino acid residues in the receptor's binding pocket.

Aromatic Interactions: The benzene ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site.

Hydrophobic Interactions: The chlorine atom and the benzene ring contribute to the molecule's hydrophobicity, favoring interactions with nonpolar regions of the binding pocket.

Quantitative structure-activity relationship (QSAR) studies on substituted benzenesulfonamides have shown that the nature and position of substituents on the benzene ring significantly influence binding affinity. acs.orgnih.gov For this compound, the electronic effects of the amino and chloro substituents would modulate the charge distribution on the aromatic ring, thereby influencing its interactions with the receptor. acs.org

A hypothetical molecular docking of this compound into a receptor would likely show the sulfonamide group anchored in a polar region of the binding site, forming hydrogen bonds, while the substituted phenyl ring would be oriented towards a more hydrophobic pocket. The specific binding mode and predicted affinity would be highly dependent on the topology and amino acid composition of the particular receptor binding site.

Interaction with Nicotinic Acetylcholine (B1216132) Ion Gated Receptors

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are crucial for synaptic transmission in the nervous system. nih.gov While there is no direct evidence from the searched literature of this compound binding to nAChRs, we can speculate on the potential for interaction based on the general principles of ligand binding to these receptors.

The binding site of nAChRs is known to have a box-like shape with aromatic residues that are important for interacting with the quaternary ammonium (B1175870) group of the native ligand, acetylcholine. nih.gov For a molecule like this compound to interact with a nAChR, it would need to possess structural features that are complementary to the binding site.

Computational models of the nAChR binding site have been developed to understand how different agonists and antagonists interact with it. nih.gov These models could be used to perform docking studies with this compound to predict if and how it might bind. Such a study would reveal potential hydrogen bonding, hydrophobic, and electrostatic interactions between the compound and the amino acid residues of the receptor. Given the structural differences between acetylcholine and this compound, it is not a given that it would bind to the same site or in the same manner as the endogenous ligand.